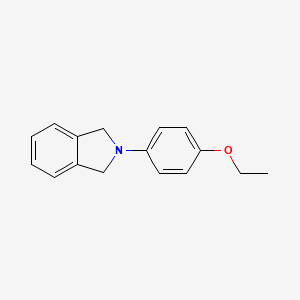

2-(4-ethoxyphenyl)isoindoline

Description

Historical Development and Significance of Isoindoline (B1297411) Scaffolds in Organic Chemistry

The isoindole structure, known for over a century, and its reduced form, isoindoline, are integral components in both natural products and synthetic pharmaceuticals. mdpi.com Historically, the field was dramatically shaped by the tragic case of Thalidomide (B1683933) in the 1950s. niscpr.res.in Thalidomide, which contains an isoindoline-1,3-dione (or phthalimide) core, was prescribed to pregnant women for morning sickness and led to severe birth defects. This event, while devastating, catalyzed intense research into the chemistry and biological activity of isoindoline derivatives, ultimately leading to the development of important modern drugs like lenalidomide (B1683929) and pomalidomide (B1683931) for treating multiple myeloma. mdpi.com Beyond medicine, isoindoline derivatives serve as crucial precursors in materials science for synthesizing larger macrocycles like phthalocyanines.

The significance of the isoindoline scaffold lies in its structural versatility. The bicyclic system can be modified at various positions, allowing chemists to fine-tune its chemical and biological properties to interact with specific biological targets such as enzymes and receptors. ontosight.ai

Overview of N-Substituted Isoindoline Derivatives in Academic Research

A primary focus of academic and industrial research is on N-substituted isoindoline derivatives, where various functional groups are attached to the nitrogen atom of the isoindoline ring. This substitution is a key strategy for modulating the molecule's pharmacological profile. Research has demonstrated that these derivatives possess a wide spectrum of biological activities.

For instance, different N-substituted isoindoline-1,3-diones have been synthesized and evaluated for numerous effects. The nature of the substituent on the nitrogen atom plays a critical role in defining the compound's biological action. Structure-activity relationship (SAR) studies are central to this research, aiming to understand how specific structural changes influence efficacy and selectivity. ebi.ac.ukresearchgate.net

| N-Substituent Type | Investigated Biological Activity | Reference |

|---|---|---|

| Aryl Groups | Anti-inflammatory, Analgesic | mdpi.com |

| Arylpiperazine Groups | Cyclooxygenase (COX) Inhibition | nih.gov |

| Various Alkyl and Aryl Groups | Anticonvulsant | niscpr.res.in |

| Benzyl Pyridinium Groups | Acetylcholinesterase (AChE) Inhibition | researchgate.net |

| Aryl Groups | Antitumor | niscpr.res.in |

| Aryl Groups | Papain-like Cysteine Protease (PLpro) Inhibition | researchgate.net |

Rationale for Investigating 2-(4-ethoxyphenyl)isoindoline within Modern Chemical Research

The specific investigation of this compound and its closely related analogue, this compound-1,3-dione, stems from the established therapeutic potential of the N-substituted isoindoline class. niscpr.res.inontosight.ai The rationale is built on a systematic approach to drug discovery, where known bioactive scaffolds are derivatized to explore new chemical space and identify novel therapeutic agents.

The core motivation is the proven biological activity of the isoindoline and phthalimide (B116566) structures. openmedicinalchemistryjournal.comniscpr.res.in The addition of an N-aryl substituent is a common and effective strategy for creating new derivatives. The choice of the 4-ethoxyphenyl group, specifically, is a targeted modification. The ethoxyphenyl moiety is present in various medicinally active compounds and can influence properties such as lipophilicity, metabolic stability, and binding interactions with target proteins. nih.govontosight.ai

Research on this compound-1,3-dione has involved its synthesis and characterization, including spectroscopic and theoretical studies like Density Functional Theory (DFT) to understand its molecular structure and properties. niscpr.res.in Such foundational research is essential for predicting the molecule's behavior and potential as a precursor for drugs with anti-inflammatory, antitumor, or other therapeutic activities. niscpr.res.inontosight.ai Therefore, the investigation of this compound is a logical step in the broader effort to expand the library of potentially bioactive isoindoline compounds. ontosight.ai

Scope and Objectives of Current Research on Isoindoline Compounds

Modern research on isoindoline compounds is multifaceted, with several key objectives guiding the scientific inquiry. The primary goal is the design and synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets, while minimizing potential toxicity. mdpi.com

A significant part of this research involves the use of computational chemistry. Molecular docking and theoretical calculations are employed to predict how newly designed molecules will interact with biological targets, providing insight into structure-activity relationships before undertaking complex synthesis. niscpr.res.inrsc.org This in-silico approach streamlines the drug discovery process, making it more efficient. rsc.org

The scope of this research is broad, targeting a range of diseases. Scientists are developing isoindoline-based compounds as potential treatments for inflammatory conditions, cancer, neurodegenerative disorders like Alzheimer's disease, and infectious diseases. researchgate.netresearchgate.net Furthermore, there is a growing emphasis on developing sustainable and environmentally friendly ("green") synthesis methods for these valuable compounds. researchgate.net

| Methodology | Purpose | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular structure, vibrational spectra, and reactivity descriptors. | niscpr.res.in |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption spectra. | niscpr.res.in |

| Molecular Docking | To predict binding modes and affinities with biological targets (e.g., enzymes, receptors). | rsc.org |

| FT-IR and UV-Visible Spectroscopy | Experimental characterization of molecular structure and electronic transitions. | niscpr.res.in |

| In Silico ADMET Analysis | Virtual assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | rsc.org |

| X-ray Diffraction | To determine the precise three-dimensional crystal structure of a compound. | niscpr.res.in |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-2-18-16-9-7-15(8-10-16)17-11-13-5-3-4-6-14(13)12-17/h3-10H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEASNDNRJFOYFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Isoindoline Formation and Transformation Reactions

Elucidation of Reaction Mechanisms in Isoindoline (B1297411) Synthesis

The formation of the isoindoline ring system can be achieved through various synthetic strategies, each with a distinct mechanistic foundation. The elucidation of these mechanisms relies on a combination of experimental evidence and theoretical calculations.

One of the most direct methods for synthesizing N-arylisoindolines is the reductive amination between o-phthalaldehyde (B127526) and anilines. researchgate.net The synthesis of 2-(4-ethoxyphenyl)isoindoline, for instance, would involve the reaction of o-phthalaldehyde with 4-ethoxyaniline. The proposed mechanism for this transformation involves a series of condensation and cyclization steps. researchgate.net

Initially, one of the aldehyde groups of o-phthalaldehyde reacts with the primary amine (4-ethoxyaniline) to form a hemiaminal, which then dehydrates to yield a Schiff base or imine intermediate. researchgate.net This is followed by an intramolecular nucleophilic attack by the nitrogen atom onto the second aldehyde group, leading to a cyclic hemiaminal intermediate. researchgate.net Subsequent reduction of this cyclic species, which may exist in equilibrium with an iminium ion, yields the final isoindoline product. An alternative pathway suggests the initial formation of a di-imine intermediate from two amine molecules, which then undergoes sequential reduction steps. researchgate.netclockss.org

A proposed mechanism for the formation of isoindoles, which are precursors to isoindolines, from o-phthalaldehyde is detailed below:

Imine Formation : The reaction begins with the formation of an imine from the amine and one of the aldehyde groups. researchgate.net

Thiol Addition : A thiol can then attack the imine to form an acetal-like species. researchgate.net

Cyclization : This is followed by cyclization to give a hemiaminal intermediate. researchgate.net

Elimination : The final step is the elimination of water to yield the isoindole. researchgate.net

Other mechanistic pathways for forming the isoindoline or related isoindolinone core include:

Intramolecular C-H Arylation : Nickel-mediated intramolecular arylation of alkyl C–H bonds adjacent to an amide nitrogen can produce isoindolinones. nih.gov Mechanistic studies suggest these reactions may proceed through radical intermediates. nih.gov

Radical Cyclization : Oxidative cascade reactions using agents like iron(III) chloride can proceed via intramolecular radical addition to form the core structure. mdpi.com Computational studies of similar systems suggest that ionic pathways, involving cationic intermediates, can have lower activation barriers than radical pathways. nih.gov

1,3-Dipolar Cycloaddition : The reaction between an in-situ generated azomethine ylide and a suitable dipolarophile is a powerful method for constructing the isoindoline ring. beilstein-journals.org This transformation proceeds via a concerted cycloaddition mechanism. beilstein-journals.orgresearchgate.net

| Reaction Type | Key Intermediates | Mechanism Highlights | Reference |

| Reductive Amination | Hemiaminal, Imine/Iminium ion | Stepwise condensation, cyclization, and reduction. | researchgate.netresearchgate.net |

| Intramolecular C-H Arylation | Radical species, Organonickel complex | Nickel-mediated functionalization of C(sp³)–H bonds. | nih.gov |

| Oxidative Radical Cyclization | Radical cation, Cationic intermediates | Iron-promoted cascade cyclization. | mdpi.com |

| 1,3-Dipolar Cycloaddition | Azomethine ylide | Concerted [3+2] cycloaddition process. | beilstein-journals.orgresearchgate.net |

Metal-catalyzed N-arylation reactions represent a key strategy for forming the crucial C-N bond in compounds like this compound, typically starting from isoindoline itself and an aryl halide. These reactions, often catalyzed by palladium or copper complexes, generally proceed through a well-established oxidative addition-reductive elimination cycle. umb.eduwikipedia.org

The catalytic cycle is broadly understood to involve the following steps:

Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0)) reacts with the aryl halide (e.g., 4-ethoxyphenyl iodide). In this step, the aryl halide bond is broken, and two new bonds are formed with the metal, increasing the metal's oxidation state and coordination number by two (e.g., to Pd(II)). umb.eduwikipedia.orglibretexts.org This process is favored for electron-rich, basic metals. umb.edu

Ligand Exchange/Base-Assisted Deprotonation : The isoindoline substrate coordinates to the metal center. A base then deprotonates the nitrogen atom of the isoindoline, forming a more nucleophilic amido species that binds to the metal complex, displacing a halide ligand.

Reductive Elimination : This is the final, product-forming step. The N-aryl bond is formed as the aryl group and the isoindolinyl group, which must be cis to each other on the metal center, are eliminated from the coordination sphere. wikipedia.orglibretexts.org This step reduces the metal's oxidation state by two, regenerating the active catalyst for the next cycle. umb.edulibretexts.org

Alternative mechanisms for oxidative addition exist, including SN2-type pathways for polarized substrates and radical mechanisms. libretexts.orgyoutube.com The specific pathway can be influenced by the nature of the metal, ligands, substrate, and reaction conditions. libretexts.org

Kinetic and Thermodynamic Aspects of Isoindoline Reactions

The kinetics and thermodynamics of isoindoline formation dictate reaction rates, yields, and the stability of products and intermediates. While detailed kinetic studies on the synthesis of this compound are not extensively reported, general principles can be inferred from mechanistic investigations of related reactions.

Thermodynamic control is also relevant in reactions involving equilibria, such as the interconversion between enantiomers of chiral isoindoline-containing drugs. mdpi.com The Gibbs free energy of enantiomerization (ΔG‡Enant) can be calculated to determine the atropisomeric stability of certain isoindole systems. researchgate.net

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for confirming proposed mechanistic pathways. In isoindoline synthesis, intermediates are often transient and present in low concentrations, making their isolation challenging. However, their existence is frequently inferred through trapping experiments, spectroscopic analysis, and computational modeling. researchgate.net

Key proposed intermediates in various isoindoline syntheses include:

Hemiaminals and Imines : In the reaction of o-phthalaldehyde with primary amines, hemiaminal intermediates are proposed before dehydration to imines and subsequent cyclization. researchgate.net The formation of the final isoindolin-1-one (B1195906) derivative in these reactions has been studied using deuterium (B1214612) labeling and LC-MS analysis to evaluate the proposed mechanism. univie.ac.at

Radical Intermediates : In nickel-mediated intramolecular arylations to form isoindolinones, the involvement of radical intermediates has been suggested. nih.gov Similarly, in oxidative cyclizations, the formation of radical cations via single-electron transfer is a key mechanistic step, supported by experimental and computational studies. mdpi.comresearchgate.net

Organometallic Complexes : In metal-catalyzed N-arylation, organopalladium or organocopper species formed after oxidative addition are crucial intermediates. researchgate.net While often not isolated, their structure and reactivity are central to the catalytic cycle.

Iridacycles : In certain iridium-catalyzed reactions, the formation of five-membered iridacycle intermediates through C-H bond activation has been posited based on mechanistic studies. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions, including isoindoline synthesis. nih.gov These methods allow for the calculation of the energies of reactants, intermediates, transition states, and products, providing a detailed map of the potential energy surface.

Computational studies have been applied to:

Elucidate Reaction Pathways : DFT calculations can compare the activation barriers of competing mechanistic pathways. For instance, in an oxidative cyclization to form N-heterocycles, calculations showed that an ionic pathway involving a cationic intermediate had a significantly lower activation barrier (+3.1 kcal/mol) compared to a radical pathway (+14.9 kcal/mol), suggesting the ionic mechanism is primary. nih.gov

Characterize Transition States : Modeling can reveal the geometry of transition states, offering insights into the factors that control selectivity. researchgate.net For example, the stereochemical outcome of some reactions has been attributed to the sterically less demanding transition state. beilstein-journals.org

Validate Experimental Observations : Theoretical calculations can be used to correlate with experimental data. For example, DFT methods have been used to correlate theoretical quantum-mechanics-based spectral data (IR, NMR) with experimental results for isoindoline-1,3-dione derivatives. nih.gov

| Computational Method | Application in Isoindoline Chemistry | Key Findings/Insights | Reference |

| Density Functional Theory (DFT) | Comparing ionic vs. radical cyclization pathways. | The ionic pathway was found to have a much lower activation energy barrier, making it the more likely mechanism. | nih.gov |

| DFT | Investigating Gibbs free energy of radical cyclization. | Calculated relative stabilities of cis and trans isomers and intermediates, explaining observed selectivity. | mdpi.com |

| DFT/B3LYP | Correlating experimental and theoretical spectral data. | Achieved significant co-relationship between experimental and computed IR and NMR data for new compounds. | nih.gov |

Understanding Regioselectivity and Stereoselectivity in Isoindoline Chemistry

The synthesis of substituted isoindolines often raises questions of regioselectivity and stereoselectivity, where the reaction can potentially yield multiple isomers. Understanding and controlling these outcomes is essential for synthetic utility.

Regioselectivity refers to the preference for bond formation at one position over another. In the synthesis of polycyclic isoindolines from substituted 2-bromomethylbenzaldehydes, the electronic nature of the substituents on the aldehyde can influence both the yield and the regioselectivity of the cyclization. nih.gov Similarly, in the electrophilic cyclization of o-(1-alkynyl)benzamides, the choice of electrophile (e.g., ICl, I₂, NBS) and the substrate structure allows for the regioselective synthesis of various isoindolin-1-ones. nih.govresearchgate.net

Stereoselectivity involves the preferential formation of one stereoisomer over another. In the synthesis of chiral isoindolinones, the stereochemical outcome can be attributed to sterically demanding transition states. nih.gov For instance, palladium-catalyzed asymmetric synthesis of isoindolinones relies on a proposed transition state model to explain the observed enantioselectivity. researchgate.net In some cases, the initial stereoselectivity can be eroded if a key reaction step is reversible, allowing for equilibration to the thermodynamically more stable product. mdpi.com The development of stereoselective methods is crucial, as the biological activity of chiral molecules like thalidomide (B1683933) is often enantiomer-dependent. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

No specific ¹H or ¹³C NMR spectral data, peak assignments, or coupling constants for 2-(4-ethoxyphenyl)isoindoline have been reported in the reviewed literature.

For a structural assignment of this compound, ¹H NMR spectroscopy would be expected to show characteristic signals for the ethoxy group (a triplet and a quartet), distinct aromatic protons on both the phenyl and isoindoline (B1297411) rings, and signals corresponding to the methylene (B1212753) protons of the isoindoline core. ¹³C NMR would similarly provide distinct chemical shifts for each unique carbon atom. However, without experimental data, a detailed analysis remains speculative.

Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy) for Functional Group Analysis

Experimental Fourier-Transform Infrared (FT-IR) and Raman spectra for this compound are not available in the cited literature.

In contrast, the vibrational properties of this compound-1,3-dione have been studied. omu.edu.tr An FT-IR spectrum for this compound would be expected to show characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, C=C stretching from the aromatic rings, and C-N and C-O stretching vibrations. Crucially, it would lack the strong carbonyl (C=O) stretching bands that are a defining feature of its dione (B5365651) counterpart.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS)

There are no published high-resolution mass spectrometry (HRMS) or electrospray ionization (ESI-MS) data available for this compound. Such analysis would be essential to confirm the molecular weight and elemental composition of the compound and to study its fragmentation pathways under ionization, providing further structural verification.

Electronic Absorption and Emission Spectroscopy for Optical Characterization (UV-Vis, Fluorescence)

Detailed experimental studies on the UV-Vis absorption, fluorescence, and other photophysical properties of this compound are absent from the scientific literature. While research on related isoindoline derivatives exists, this data cannot be directly extrapolated.

No specific fluorescence excitation or dispersed fluorescence spectra have been published for this compound.

There is no evidence in the literature to suggest that this compound has been investigated for Aggregation-Induced Emission (AIE) properties. While other isoindole scaffolds have been shown to exhibit AIE, this behavior is highly structure-dependent and cannot be assumed for this specific compound.

X-ray Crystallography for Solid-State Structural Determination

A crystal structure for this compound has not been reported. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

However, the crystal and molecular structure of This compound-1,3-dione has been determined by X-ray single-crystal diffraction. researchgate.net Studies show this related molecule crystallizes in the orthorhombic space group Pna2₁, and its molecular structure is not planar, with a significant dihedral angle between the isoindoline and phenyl rings. researchgate.net In its crystal lattice, molecules are linked by intermolecular C–H···O hydrogen bonds. researchgate.net This information pertains strictly to the dione derivative and not to this compound.

Other Advanced Analytical Techniques (e.g., Elemental Analysis, EPR, Electrochemistry)

Beyond the foundational spectroscopic methods, a suite of other advanced analytical techniques is essential for the comprehensive characterization of "this compound." These methods provide fundamental data on elemental composition, behavior in redox processes, and the properties of any derived radical species.

Elemental Analysis

Elemental analysis is a destructive analytical technique that provides the mass fractions of carbon, hydrogen, and nitrogen in a sample of "this compound." This technique is fundamental for confirming the empirical formula of a newly synthesized compound and is a crucial checkpoint for purity. The analysis involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector, typically a thermal conductivity detector.

The theoretical elemental composition of "this compound" (C₁₆H₁₇NO) is calculated based on its molecular formula. Experimental values obtained from an elemental analyzer for a pure sample are expected to be in close agreement with these theoretical values, typically within a ±0.4% margin, which is a standard for confirming the identity and purity of a synthesized compound.

Table 1: Theoretical vs. Expected Experimental Elemental Analysis Data for C₁₆H₁₇NO

| Element | Theoretical Mass % | Expected Experimental Mass % |

|---|---|---|

| Carbon (C) | 80.30% | 80.30% ± 0.4% |

| Hydrogen (H) | 7.16% | 7.16% ± 0.4% |

| Nitrogen (N) | 5.85% | 5.85% ± 0.4% |

| Oxygen (O) | 6.68% | N/A (Typically not directly measured) |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While "this compound" is a diamagnetic molecule (no unpaired electrons) in its ground state and therefore EPR-silent, its corresponding radical cation could be generated through chemical or electrochemical oxidation. Studying this radical species via EPR would provide detailed insights into its electronic structure.

Isoindolin-2-yloxyls are known to be stable free radicals, and an EPR study of the radical derived from "this compound" would be informative. rsc.org The EPR spectrum would be characterized by hyperfine interactions of the unpaired electron with the nitrogen nucleus (¹⁴N, I=1) and various protons (¹H, I=1/2) in the molecule. The resulting hyperfine coupling constants (hfcs) would provide a map of the spin density distribution across the molecule, indicating the extent of delocalization of the unpaired electron over the isoindoline and the 4-ethoxyphenyl rings. For instance, the interaction with the nitrogen nucleus would typically split the spectrum into three lines, with further splitting caused by the protons on the aromatic rings and the methylene groups of the isoindoline core.

Table 2: Hypothetical EPR Hyperfine Coupling Constants for the this compound Radical Cation

| Nucleus | Position | Expected Hyperfine Coupling Constant (a/G) |

|---|---|---|

| ¹⁴N | Isoindoline Nitrogen | 9.0 - 12.0 |

| ¹H | Isoindoline Methylene (4H) | 2.0 - 4.0 |

| ¹H | Isoindoline Aromatic (4H) | 0.5 - 2.0 |

| ¹H | Ethoxyphenyl Aromatic (4H) | 0.5 - 2.0 |

Electrochemistry

Electrochemical methods, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of "this compound." Cyclic voltammetry involves measuring the current that develops in an electrochemical cell as the voltage is varied. This technique can determine the oxidation and reduction potentials of a molecule, providing information about the stability of its oxidized and reduced forms.

For "this compound," a CV experiment would likely reveal an irreversible or quasi-reversible oxidation wave corresponding to the removal of an electron from the π-system, likely from the electron-rich ethoxyphenyl group or the isoindoline nitrogen. The potential at which this oxidation occurs is a key parameter that quantifies the ease with which the molecule can be oxidized. This information is valuable for understanding its potential behavior in environments where redox reactions are possible and for designing synthetic routes to its oxidized (radical cation) form for further studies, such as EPR spectroscopy.

Table 3: Predicted Electrochemical Properties of this compound

| Parameter | Description | Predicted Value (vs. Ag/AgCl) |

|---|---|---|

| Epa | Anodic Peak Potential (Oxidation) | +0.8 to +1.2 V |

| Epc | Cathodic Peak Potential (Reduction) | Likely not observed or quasi-reversible |

| Redox Process | Nature of the electron transfer | Irreversible or Quasi-reversible Oxidation |

Computational Chemistry and Theoretical Characterization of Isoindoline Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT, TD-DFT)

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational efficiency. uni-greifswald.de For the closely related compound, 2-(4-ethoxyphenyl)isoindoline-1,3-dione, DFT calculations have been successfully employed to optimize the molecular structure in the ground state. niscair.res.in These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. rsc.org This method is particularly valuable for calculating the electronic absorption spectra of compounds. niscair.res.in For this compound-1,3-dione, TD-DFT has been used to predict its electronic absorption properties, which can then be compared with experimental UV-visible spectra. niscair.res.in Such studies help in understanding the electronic transitions occurring within the molecule upon absorption of light. rsc.org

Basis Set and Functional Selection for Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. youtube.comuci.edu The functional approximates the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to construct the molecular orbitals. youtube.com

For studies on this compound-1,3-dione, the hybrid functional B3LYP has been utilized. niscair.res.in This functional combines the accuracy of Hartree-Fock theory with the efficiency of DFT. The selection of a basis set involves a trade-off between accuracy and computational cost. youtube.com Pople-style basis sets, such as 6-311++G(d,p) and 6-311**, have been employed for isoindoline-1,3-dione systems. niscair.res.inacs.org The components of these basis sets signify:

6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, which provides more flexibility than a minimal or double-zeta basis set. youtube.com

++ : Indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for accurately describing systems with non-covalent interactions or anions. youtube.com

(d,p) : Represents the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for more complex orbital shapes and are crucial for accurately calculating molecular geometries and energies. youtube.com

The choice of a robust basis set like 6-311++G(d,p) is essential for obtaining reliable theoretical results that can be meaningfully compared with experimental data. niscair.res.in

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gap Calculations

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, reflecting its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.compku.edu.cn

For this compound-1,3-dione, the frontier orbitals have been predicted using DFT calculations. niscair.res.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular electrical transport properties, chemical stability, and reactivity. researchgate.netsemanticscholar.orgyoutube.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more reactive. researchgate.net In general isoindole systems, a large HOMO-LUMO gap is indicative of good stability and high chemical hardness. researchgate.net Studies on various isoindoline (B1297411) tautomers have shown that the HOMO-LUMO gap is not significantly influenced by the solvent environment. dergipark.org.tr

| Orbital | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Associated with the ability to donate electrons (nucleophilicity). youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. | Associated with the ability to accept electrons (electrophilicity). youtube.com |

| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity, stability, and electrical properties. researchgate.netsemanticscholar.org |

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical methods are invaluable for predicting and interpreting spectroscopic data. Computational vibrational spectroscopy, performed using DFT, can calculate the vibrational frequencies of a molecule. acs.org These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be compared with experimental Fourier-transform infrared (FT-IR) spectra. niscair.res.in For this compound-1,3-dione, theoretical vibrational spectra have been calculated and shown to be in good agreement with experimental observations. niscair.res.in

Similarly, TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis). niscair.res.in This involves calculating the energies of electronic transitions from the ground state to various excited states. rsc.org The results, often presented as absorption wavelengths (λ) and oscillator strengths (f), can be directly compared to experimental UV-Vis spectra, aiding in the assignment of absorption bands. niscair.res.in Furthermore, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are crucial for structural elucidation. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with other molecules, such as solvents or biological receptors. mdpi.comnih.gov

While specific MD simulation studies on this compound were not prominently found, this technique is broadly applicable to isoindoline systems. An MD simulation would involve defining a force field (a set of parameters describing the potential energy of the system) and simulating the molecule's dynamics by solving Newton's equations of motion. mdpi.com Such simulations can identify the most stable conformations of the molecule by exploring its potential energy surface. nih.gov They can also characterize non-covalent intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which are critical in crystal packing and ligand-receptor binding. nih.gov

Predictive Modeling of Reactivity and Chemical Hardness

Quantum chemical calculations provide a range of descriptors that can be used to model and predict the chemical reactivity of a molecule. mdpi.com Based on the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). niscair.res.inresearchgate.net

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Chemical Softness (S) is the reciprocal of hardness and indicates a higher reactivity.

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. researchgate.net

These descriptors have been predicted for the related compound this compound-1,3-dione through DFT calculations, providing a quantitative framework for understanding its reactivity. niscair.res.in

| Descriptor | Formula | Definition |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom/molecule to attract electrons. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance to charge transfer. researchgate.net |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. researchgate.net |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of electrophilic power. researchgate.net |

Computational Electrochemistry Studies

Computational electrochemistry uses theoretical methods to predict the electrochemical properties of molecules, such as their redox potentials. While specific studies on this compound are not detailed in the available literature, the methodology can be applied to this system. By combining DFT calculations with a continuum solvation model, it is possible to calculate the free energy changes associated with electron transfer processes and thus predict oxidation and reduction potentials.

Studies on other complex organic molecules have successfully used this approach to elucidate redox mechanisms. mdpi.com For instance, DFT calculations can help identify which part of a molecule is oxidized or reduced and can support findings from experimental techniques like cyclic voltammetry. mdpi.com For functionalized isoindolinones, which can exhibit redox activity at highly negative potentials, computational studies could help rationalize the electrochemical behavior, such as the formation and stability of radical intermediates. doaj.org

Reactivity and Derivatization Strategies of 2 4 Ethoxyphenyl Isoindoline

Functional Group Transformations on the Ethoxyphenyl Moiety

The 4-ethoxyphenyl substituent on the isoindoline (B1297411) nitrogen provides a reactive handle for various functional group transformations, primarily involving the ether linkage and the aromatic ring.

One of the key reactions of aryl ethers is their cleavage to the corresponding phenols. Boron tribromide (BBr₃) is a widely used reagent for this transformation. The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, which facilitates the cleavage of the C-O bond nih.govwikipedia.orggvsu.edupearson.comnih.gov. In the case of 2-(4-ethoxyphenyl)isoindoline, treatment with BBr₃ would be expected to yield 2-(4-hydroxyphenyl)isoindoline. The mechanism involves the formation of a charged intermediate, and studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether nih.govwikipedia.orgnih.gov.

The phenyl ring of the ethoxyphenyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ethoxy group vanderbilt.eduwikipedia.orgchemeurope.com. The ethoxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage wikipedia.orgchemeurope.com. Since the para position is occupied by the bond to the isoindoline nitrogen, electrophilic substitution is expected to occur at the positions ortho to the ethoxy group (C-3 and C-5 of the phenyl ring).

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Using a mixture of nitric acid and sulfuric acid, a nitro group (-NO₂) can be introduced onto the aromatic ring libretexts.org.

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst such as FeBr₃ or FeCl₃ can introduce halogen atoms onto the ring libretexts.org.

These reactions would yield derivatives such as 2-(3-nitro-4-ethoxyphenyl)isoindoline or 2-(3-halo-4-ethoxyphenyl)isoindoline, which can serve as precursors for further synthetic modifications.

| Reaction | Reagents | Expected Product |

| Ether Cleavage | BBr₃ | 2-(4-hydroxyphenyl)isoindoline |

| Nitration | HNO₃, H₂SO₄ | 2-(3-nitro-4-ethoxyphenyl)isoindoline |

| Bromination | Br₂, FeBr₃ | 2-(3-bromo-4-ethoxyphenyl)isoindoline |

Reactions at the Isoindoline Nitrogen Atom (e.g., N-oxide formation)

The nitrogen atom of the isoindoline ring is a potential site for oxidation to form an N-oxide. Heterocyclic N-oxides are a class of compounds with unique reactivity and have been explored for their therapeutic potential researchgate.net. The formation of an N-oxide introduces a positive formal charge on the nitrogen and a negative formal charge on the oxygen, altering the electronic properties of the heterocyclic ring organicreactions.org.

The synthesis of heterocyclic N-oxides is typically achieved by oxidation of the parent heterocycle with reagents such as hydrogen peroxide or peroxy acids nrochemistry.com. For isoindoline derivatives, oxidation can lead to the corresponding N-oxide. The presence of the N-aryl group can influence the susceptibility of the nitrogen atom to oxidation. While specific studies on the N-oxidation of this compound are not prevalent, the general principles of amine oxidation suggest that this transformation is feasible. The resulting N-oxide would have altered reactivity, potentially influencing the chemistry of both the isoindoline core and the N-aryl substituent.

Chemical Modifications of the Isoindoline Core

The isoindoline core of this compound is amenable to various chemical modifications, including ring expansion, skeletal editing, and cycloaddition reactions. These transformations allow for significant alterations to the fundamental structure of the molecule.

Recent advances in synthetic methodology have introduced the concept of skeletal editing, which allows for the precise modification of a molecule's core structure. One such strategy involves the transformation of N-aryl isoindolines into anthracene derivatives. This ring-expansion reaction is proposed to proceed through the in-situ generation of a cyclic (amino)(aryl)carbene from a 3-alkoxyisoindoline precursor. This carbene can then undergo an intramolecular C-H insertion into an ortho position of a phenyl group on the isoindoline, followed by a ring expansion to form the anthracene scaffold rsc.orgnih.gov. While this specific transformation was demonstrated on a 1,1-diphenyl-2-arylisoindoline, it highlights the potential for ring expansion of the isoindoline core.

Another approach to skeletal editing of isoindolines involves their conversion to isoindolobenzazepines, which has been demonstrated in the synthesis of alkaloids like lennoxamine and chilenine pearson.com. These transformations showcase the utility of isoindoline as a scaffold for constructing larger, more complex ring systems.

The isoindole tautomer of this compound can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction tandfonline.com. This reaction is a powerful tool for the construction of six-membered rings and has been applied to a variety of isoindole derivatives researchgate.net.

In a typical Diels-Alder reaction, the isoindole (the diene) reacts with a dienophile, which is often an electron-deficient alkene or alkyne, to form a cyclic adduct gvsu.edutandfonline.com. The reactivity of the isoindole diene is influenced by the substituent on the nitrogen atom. An electron-donating group on the N-aryl substituent would be expected to increase the electron density of the diene system, potentially accelerating the reaction with electron-deficient dienophiles.

A common class of dienophiles used in reactions with isoindoles are maleimides. For instance, the reaction of 1-ethoxyisoindole with N-substituted maleimides has been studied, leading to either Diels-Alder adducts or Michael addition products depending on the reaction conditions and the nature of the maleimide substituent tandfonline.com. It is anticipated that 2-(4-ethoxyphenyl)isoindole would react with electron-deficient dienophiles like N-phenylmaleimide to yield the corresponding Diels-Alder adducts researchgate.nettandfonline.commdpi.comnih.gov.

| Diene | Dienophile | Product Type |

| 2-(4-ethoxyphenyl)isoindole | N-Phenylmaleimide | [4+2] Cycloadduct |

| 2-(4-ethoxyphenyl)isoindole | Dimethyl acetylenedicarboxylate | [4+2] Cycloadduct |

Formation of Polycyclic Structures and Heteroatom-Fused Systems

The this compound scaffold can serve as a building block for the synthesis of more complex polycyclic and heteroatom-fused systems. Various synthetic strategies can be employed to construct additional rings onto the isoindoline core.

One such strategy is the synthesis of isoindolo[2,1-a]quinoline derivatives. These compounds can be prepared through an intramolecular Friedel-Crafts reaction of isoindole-1-acetyl chlorides, which are derived from N-arylphthalimides chemrxiv.org. Another approach involves an N-acyliminium ion-mediated cyclization researchgate.net. More recently, diastereoselective methods for the synthesis of isoindolo[2,1-a]quinolin-11(5H)-ones have been developed using a Lewis-acid mediated reaction of enamides with N-aryl-3-hydroxyisoindolinones nih.gov. The synthesis of related sulfonated indolo[2,1-a]isoquinolines has also been achieved through a radical cascade pathway nih.gov.

The formation of benzo[f]isoindole derivatives represents another avenue for creating polycyclic structures. These compounds can be synthesized from 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene by reaction with primary amines followed by an oxidation step wikipedia.org. Alternatively, they can be prepared from 2,3-bis(bromomethyl)-1,4-naphthoquinone wikipedia.org.

The Pictet-Spengler reaction provides a powerful method for the synthesis of tetrahydroisoquinolines and related fused heterocyclic systems nrochemistry.comresearchgate.netmdpi.comnih.govchim.it. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure researchgate.netchim.it. An analogous reaction involving an isoindolium ion as the electrophile could potentially be used to construct fused systems.

Furthermore, intramolecular Mizoroki-Heck reactions can be employed to form new rings by coupling an aryl or vinyl halide with an alkene within the same molecule wikipedia.orglibretexts.orgorganicreactions.orgprinceton.edu. A suitably functionalized this compound derivative could undergo such a reaction to yield a polycyclic product.

| Fused System | Synthetic Strategy |

| Isoindolo[2,1-a]quinoline | Intramolecular Friedel-Crafts, N-Acyliminium ion cyclization, Radical cascade |

| Benzo[f]isoindole | Cyclization from substituted naphthalenes |

| Fused Tetrahydroisoquinolines | Pictet-Spengler type reactions |

| Polycyclic Systems | Intramolecular Heck reaction |

Applications in Materials Science and Technology

Development of Fluorescent Dyes and Probes based on Isoindoline (B1297411) Scaffolds

The isoindoline scaffold is integral to the creation of novel fluorescent dyes and probes due to its inherent electronic characteristics and the potential for chemical modification. These derivatives are explored for their strong light-emitting properties, which are essential for applications ranging from bioimaging to materials science.

The emission color of fluorescent molecules based on isoindoline scaffolds can be precisely controlled through rational molecular design. The core principle involves the strategic placement of electron-donating groups (EDGs) and electron-accepting groups (EAGs) on the molecular framework to modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Computational modeling, such as time-dependent density functional theory (TD-DFT), is a powerful tool for predicting how structural modifications will affect the emission wavelength. acs.org For instance, attaching an EDG to a position with a large HOMO coefficient and a small LUMO coefficient can raise the HOMO energy level with minimal impact on the LUMO, resulting in a red-shifted (longer wavelength) emission. acs.org Conversely, attaching an EDG to a position with a greater influence on the LUMO can lead to a blue shift. acs.org The 4-ethoxyphenyl group in 2-(4-ethoxyphenyl)isoindoline can act as an electron-donating component in such a system. By pairing the isoindoline core with various acceptor moieties, a wide spectrum of emission colors, from blue to red, can be achieved. acs.org

Table 1: Examples of Tunable Emission in Pyrido[3,2-b]indolizine Scaffolds This table illustrates the principle of tunable emission by showing how different substituents (R¹) on a related indolizine (B1195054) scaffold affect the emission wavelength.

| Compound | R¹ Substituent | Emission Wavelength (nm) |

| 1 | Nitro (-NO₂) | 503 |

| 2 | Cyano (-CN) | 527 |

| 3 | Trifluoromethyl (-CF₃) | 535 |

| 4 | Hydrogen (-H) | 556 |

| 5 | Ethyl (-CH₂CH₃) | 568 |

| Data sourced from computational and experimental studies on pyrido[3,2-b]indolizine derivatives. acs.org |

Many traditional fluorescent dyes suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their fluorescence intensity decreases significantly in the solid state or in high concentrations. Isoindoline derivatives are part of a class of materials that can exhibit the opposite effect, known as aggregation-induced emission (AIE). researchgate.netnih.gov AIE luminogens (AIEgens) are weakly emissive when dissolved as individual molecules but become highly fluorescent upon aggregation. nih.gov

The mechanism behind AIE is the restriction of intramolecular motion (RIM) in the aggregated state. nih.gov In solution, molecules can lose energy through non-radiative pathways like rotation and vibration. In the solid state, molecular packing restricts these movements, forcing the excited-state energy to be released as light, thus enhancing fluorescence. nih.gov The isoindole scaffold can be incorporated into push-pull chromophores, which show AIE behaviors and strong solid-state emission, making them suitable for applications like bioimaging and solid-state lighting. researchgate.netnih.gov The development of compact, low-molecular-weight AIEgens based on related indolizine frameworks has produced materials with emissions tunable from cyan to deep red. nih.gov

Organic Electronic Materials (e.g., OLEDs, OSCs) and Optoelectronic Applications

The tunable electronic properties that make isoindoline derivatives excellent fluorophores also make them promising candidates for organic electronic materials. These materials are central to technologies like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In these devices, organic molecules or polymers are responsible for charge transport and light emission or absorption.

The performance of organic electronic devices relies heavily on the molecular structure of the active materials. sigmaaldrich.com Donor-acceptor (D-A) structures are a common and effective design strategy for these materials. researchgate.net The isoindoline scaffold can serve as either the donor or acceptor component, or as a π-bridge connecting them. By modifying the substituents, researchers can optimize the material's energy levels to facilitate efficient charge injection, transport, and recombination (in OLEDs) or charge separation (in OSCs). The ability of isoindoline derivatives to form ordered molecular packing in the solid state is also crucial for efficient charge transport. sigmaaldrich.com Isoindigo, a related electron-deficient unit, has been extensively used in high-performance organic electronics, demonstrating the potential of this class of compounds. researchgate.net

Catalyst and Ligand Design in Organic Synthesis

Beyond materials science, the isoindoline skeleton is a valuable scaffold in the field of catalysis, where it is used in the design of both ligands for metal catalysts and purely organic catalysts (organocatalysts).

The nitrogen atom within the isoindoline ring system can act as a Lewis base, capable of coordinating to a transition metal center. This allows isoindoline derivatives to function as ligands in transition metal catalysis. The rigid bicyclic structure of the isoindoline core helps to create a well-defined and sterically hindered environment around the metal.

By introducing chiral centers into the isoindoline ligand, chemists can develop asymmetric catalysts that promote the formation of one enantiomer of a product over the other. This is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules. While specific applications of this compound as a ligand are not widely documented, the principles of ligand design suggest its potential utility in reactions such as cross-coupling, hydrogenation, and oxidation, where the electronic and steric properties of the ligand are critical for catalytic activity and selectivity.

Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. Isoindoline and its derivatives, particularly isoindolinones, have emerged as effective organocatalysts for various asymmetric transformations. rsc.orgmdpi.comnih.gov

Bifunctional organocatalysts, which contain both a Brønsted acid (e.g., a thiourea (B124793) group) and a Brønsted base (e.g., a tertiary amine) on the same scaffold, are particularly effective. When built upon an isoindoline framework, these catalysts can activate both the nucleophile and the electrophile in a reaction, controlling the stereochemical outcome with high precision. Isoindolinone-based catalysts have been successfully employed in asymmetric Mannich and aldol (B89426) reactions to synthesize complex heterocyclic molecules with excellent diastereoselectivity and enantioselectivity. rsc.orgmdpi.com The rigid isoindoline backbone is crucial for holding the catalytic groups in a fixed orientation, thereby creating an effective chiral pocket for the substrates.

Photochromic Materials Development

Photochromic materials are compounds that can undergo a reversible change in color upon exposure to light. This property has led to their use in applications such as ophthalmic lenses, smart windows, and optical data storage. The core structure of these materials often involves specific molecular arrangements that allow for photo-induced isomerization or other photochemical reactions.

A thorough review of existing research indicates a lack of studies focused on the photochromic properties of this compound. While other, more complex isoindoline derivatives, such as certain spirooxazines, have been synthesized and shown to exhibit photochromism, there is no direct evidence to suggest that this compound has been investigated for or applied in the development of photochromic materials. The specific electronic and structural features required for photochromic behavior have not been reported for this particular compound.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies

The development of innovative and environmentally benign synthetic methods for isoindoline (B1297411) derivatives is a key area of future research. While traditional methods exist, the focus is shifting towards strategies that align with the principles of green chemistry. researchgate.net Researchers are exploring novel catalytic systems, including metal-free catalysts, to improve reaction efficiency and reduce environmental impact. nih.gov One promising approach is the use of ultrasonic irradiation, which has been shown to accelerate reaction rates and improve yields in the synthesis of isoindolin-1-one (B1195906) derivatives. nih.gov This technique offers a more sustainable alternative to conventional heating methods. nih.gov

| Synthetic Methodology | Key Advantages | Potential Application for 2-(4-ethoxyphenyl)isoindoline Synthesis |

| Ultrasonic-Assisted Synthesis | Increased reaction rates, higher yields, milder reaction conditions. nih.gov | Efficient and rapid synthesis with reduced energy consumption. |

| Metal-Free Catalysis | Avoids the use of toxic and expensive heavy metals, environmentally friendly. nih.gov | Greener synthesis with simplified purification processes. |

| One-Pot Reactions | Reduced reaction time, minimized waste, improved operational simplicity. nih.gov | Streamlined synthesis of complex isoindoline derivatives from simple precursors. |

| Solventless Conditions | Eliminates the need for hazardous solvents, reduces environmental pollution. researchgate.net | An eco-friendly approach to the synthesis of the target compound. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, easy scalability. epa.gov | Continuous and large-scale production of this compound. |

Advanced Spectroscopic Characterization Techniques

The comprehensive characterization of this compound and its analogues relies on a combination of spectroscopic techniques. Standard methods such as Fourier-transform infrared (FT-IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry are fundamental for elucidating the molecular structure. nih.govniscair.res.in

Future research will likely involve the application of more advanced and specialized spectroscopic techniques to gain deeper insights into the structural and electronic properties of these compounds. For instance, two-dimensional NMR techniques can provide more detailed information about the connectivity of atoms within the molecule. The correlation of experimental spectroscopic data with theoretical computations, such as those derived from Density Functional Theory (DFT), is becoming an increasingly powerful tool for a more accurate assignment of spectral features and a better understanding of the molecule's behavior. nih.govniscair.res.inamasya.edu.tr

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

| FT-IR Spectroscopy | Identification of functional groups. | Confirmation of the presence of key structural motifs. niscair.res.in |

| UV-Vis Spectroscopy | Electronic absorption properties. | Understanding the electronic transitions within the molecule. niscair.res.in |

| ¹H and ¹³C NMR Spectroscopy | Connectivity of atoms and chemical environment. | Detailed structural elucidation of the carbon-hydrogen framework. nih.gov |

| Mass Spectrometry | Molecular weight and fragmentation pattern. | Confirmation of the molecular formula and structural integrity. nih.gov |

| X-ray Crystallography | Three-dimensional molecular structure. | Precise determination of bond lengths, bond angles, and conformation. researchgate.net |

| Computational Spectroscopy (DFT) | Theoretical vibrational and electronic spectra. | Aiding in the interpretation of experimental data and understanding molecular properties. niscair.res.inamasya.edu.tr |

Integration of Machine Learning and AI in Computational Chemistry

| AI/ML Application | Description | Impact on this compound Research |

| Property Prediction | Training ML models to predict properties like solubility, toxicity, and bioactivity. | Rapid screening of virtual libraries of derivatives to identify promising candidates. nih.gov |

| Accelerated Simulations | Using AI to speed up computationally expensive simulations like molecular dynamics. | Faster and more efficient exploration of conformational space and binding interactions. uic.edu |

| Generative Models | Employing AI to design novel molecules with desired characteristics. | De novo design of new isoindoline scaffolds with optimized properties. patsnap.com |

| Reaction Prediction | Using ML to predict the outcomes and optimal conditions for chemical reactions. | Assisting in the design of efficient synthetic routes. |

| Data-Driven Model Refinement | Integrating experimental data to improve the accuracy of computational models. | More reliable predictions of molecular behavior. patsnap.com |

Design of Isoindoline Scaffolds for Specific Non-Biological Material Functions

Beyond their biological applications, isoindoline scaffolds are emerging as promising building blocks for the development of advanced materials. getidiom.com The unique electronic and optical properties of the isoindoline core can be tuned through chemical modification to create materials with specific functions. getidiom.com Future research will focus on the rational design of isoindoline-based molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The isoindoline moiety can also be incorporated into dyes and pigments, with the potential for creating highly stable and efficient colorants. nih.gov Researchers are also exploring the use of isoindoline-based ligands in the development of novel catalysts and coordination complexes. sfu.ca The design of these materials will involve a close interplay between synthetic chemistry and materials science, with the goal of creating functional materials with tailored properties for a wide range of technological applications.

| Material Application | Desired Properties of Isoindoline Scaffold | Design Strategy |

| Organic Electronics | High charge carrier mobility, suitable energy levels. | Modification of substituents to tune HOMO/LUMO energy levels. getidiom.com |

| Dyes and Pigments | Strong absorption in the visible region, high photostability. | Introduction of auxochromes and chromophores to the isoindoline core. nih.gov |

| Fluorescent Probes | High quantum yield, sensitivity to specific analytes. | Incorporation of fluorogenic groups and recognition moieties. |

| Catalysis | Ability to coordinate with metal centers, tunable steric and electronic properties. | Synthesis of isoindoline-based ligands with specific donor atoms. sfu.ca |

Sustainable and Scalable Production of Key Isoindoline Intermediates and Derivatives

The transition from laboratory-scale synthesis to industrial production requires the development of sustainable and scalable manufacturing processes. A key focus of future research will be on optimizing the production of key isoindoline intermediates and derivatives, including this compound. This will involve the implementation of green chemistry principles to minimize the environmental footprint of the manufacturing process. rsc.org

Strategies for achieving sustainable and scalable production include the use of renewable starting materials, the development of catalytic processes that can be easily recycled, and the minimization of waste generation. rsc.org Solventless reactions and the use of greener solvents are also crucial for reducing the environmental impact of chemical production. researchgate.net Furthermore, the development of continuous manufacturing processes, such as those based on flow chemistry, will be essential for achieving high-throughput and cost-effective production of isoindoline derivatives on an industrial scale. epa.gov

| Sustainability Aspect | Approach | Benefit |

| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the final product. | Reduced waste generation. |

| Energy Efficiency | Utilizing energy-efficient techniques like ultrasonic irradiation. nih.gov | Lower energy consumption and reduced carbon footprint. |

| Catalyst Recycling | Developing heterogeneous or easily separable catalysts. | Reduced cost and environmental impact. rsc.org |

| Waste Reduction | Implementing one-pot and tandem reactions to minimize intermediate purification steps. nih.gov | Less chemical waste and lower disposal costs. |

| Scalability | Employing continuous flow chemistry for large-scale production. epa.gov | Efficient, safe, and reproducible manufacturing. |

Q & A

Q. How can researchers validate the specificity of this compound in enzyme inhibition assays?

- Methodological Answer : Perform competitive inhibition assays with varying substrate concentrations (Lineweaver-Burk plots). Use negative controls (e.g., isoindoline without the ethoxyphenyl group) to confirm structural specificity. Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry) quantifies binding affinities. Cross-validate with molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.